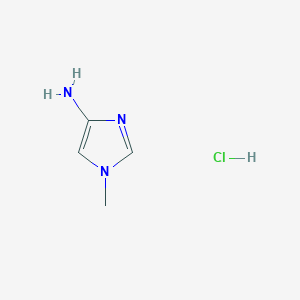

1-methyl-1H-imidazol-4-amine hydrochloride

Description

BenchChem offers high-quality 1-methyl-1H-imidazol-4-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-1H-imidazol-4-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methylimidazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3.ClH/c1-7-2-4(5)6-3-7;/h2-3H,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STHPSKXDPYIGLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80719128 | |

| Record name | 1-Methyl-1H-imidazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373223-63-2, 89088-69-7 | |

| Record name | 1H-Imidazol-4-amine, 1-methyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373223-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1H-imidazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 1-Methyl-1H-imidazol-4-amine Hydrochloride (CAS 89088-69-7)

[1][2][3][4]

Executive Summary & Chemical Identity[5][6]

1-methyl-1H-imidazol-4-amine hydrochloride (CAS 89088-69-7) is a "privileged scaffold" intermediate in heterocyclic chemistry. Unlike its 5-amino isomer (a precursor to natural purines), the 4-amino variant offers a unique vector for synthesizing non-canonical purine analogs and imidazo[4,5-b]pyridines.

Crucial Insight: The free base (1-methyl-1H-imidazol-4-amine) is electronically rich and kinetically unstable, prone to rapid oxidative polymerization in air. Consequently, the hydrochloride salt is the only viable form for storage and handling. Successful utilization requires understanding its "release-and-react" dynamics.

Physiochemical Profile[4][6][7][8]

| Property | Data | Commentary |

| CAS Number | 89088-69-7 | Specific to the HCl salt form.[1][2] |

| Formula | C₄H₇N₃[3][4] · HCl | Stoichiometry is typically 1:1. |

| Molecular Weight | 133.58 g/mol | Includes the chloride counterion.[5] |

| Appearance | Off-white to pale yellow solid | Darkening indicates oxidation/degradation. |

| Solubility | DMSO, Water, Methanol | Poor solubility in non-polar organics (DCM, Hexane). |

| pKa (Conj. Acid) | ~6.0 - 6.5 (Estimated) | The amino group is less basic than typical amines due to aromatic delocalization. |

| Storage | -20°C, Hygroscopic | Critical: Store under argon/nitrogen. |

Synthesis & Manufacturing Dynamics

The synthesis of CAS 89088-69-7 is a lesson in kinetic control. The standard route involves the catalytic hydrogenation of 1-methyl-4-nitroimidazole.

The Stability Paradox

Direct reduction without acid trapping leads to the free amine, which rapidly turns into a black tar due to intermolecular polymerization. The protocol below uses an in situ acid trap to protonate the amine immediately upon formation, rendering it nucleophilically inert until needed.

Optimized Synthesis Protocol (Self-Validating)

Precursor: 1-methyl-4-nitroimidazole Reagents: 10% Pd/C, Methanol (anhydrous), HCl (1.25 M in MeOH) Equipment: Parr Hydrogenator or Balloon Setup

Step-by-Step Methodology:

-

Preparation: In a flame-dried flask, dissolve 1-methyl-4-nitroimidazole (1.0 eq) in anhydrous methanol (0.1 M concentration).

-

Acid Loading: Add methanolic HCl (1.1 eq) before the catalyst. This ensures the environment is acidic prior to amine generation.

-

Catalyst Addition: Under a nitrogen stream, carefully add 10% Pd/C (10 wt% loading).

-

Hydrogenation: Purge with H₂ gas (3 cycles). Stir vigorously under H₂ atmosphere (1 atm is sufficient, 3 atm accelerates rate) for 4–6 hours.

-

Validation: Monitor via TLC (starting material UV active; product stains with Ninhydrin).

-

-

Workup (Anaerobic): Filter the catalyst through a Celite pad under nitrogen (do not let the catalyst dry out—pyrophoric hazard).

-

Isolation: Concentrate the filtrate in vacuo at <40°C.

-

Crystallization: Triturate the residue with cold diethyl ether or acetonitrile to precipitate the hydrochloride salt. Filter and dry under high vacuum.

Synthesis Workflow Diagram

Caption: Kinetic trapping of the unstable 4-aminoimidazole intermediate using in-situ HCl to prevent polymerization.

Synthetic Utility & Drug Discovery Applications[12]

The utility of CAS 89088-69-7 lies in its ability to act as a C-N-C dinucleophile . Once the salt is neutralized (using DIPEA or TEA in situ), the amino group becomes a potent nucleophile.

Key Reaction Pathways[13]

-

Urea/Thiourea Formation: Reaction with isocyanates yields stable ureas. These are often used as peptidomimetics or kinase inhibitor scaffolds.

-

Cyclization to Purine Analogs: Reacting the 4-amino group with ortho-electrophiles (like esters or nitriles) allows for ring closure, creating fused bicyclic systems (e.g., imidazo[4,5-b]pyridines).

-

Amide Coupling: Standard EDC/HOBt couplings work, but require excess base to free the amine from the HCl salt.

Reactivity & Pathway Diagram

Caption: Divergent synthesis pathways: The scaffold serves as a precursor for ureas, amides, and fused ring systems.

Analytical Characterization & Handling

NMR Expectations (DMSO-d6)

Due to the HCl salt form, the amine protons will appear broad and downfield.

-

¹H NMR (400 MHz, DMSO-d6):

-

δ ~9.0–10.0 ppm (br s, 3H, -NH₃⁺)

-

δ ~8.8 ppm (s, 1H, C2-H, deshielded by cation)

-

δ ~7.4 ppm (s, 1H, C5-H)

-

δ ~3.7 ppm (s, 3H, N-CH₃)

-

Storage & Safety Protocols

-

Hygroscopicity: The HCl salt is extremely hygroscopic. Exposure to ambient air causes it to turn into a sticky gum, complicating stoichiometry.

-

Protocol: Weigh only in a glovebox or desiccated environment.

-

-

Cold Chain: Store at -20°C. Long-term storage at room temperature leads to slow discoloration (yellow

orange

References

-

PubChem. (n.d.).[5] 1-methyl-1H-imidazol-4-amine hydrochloride | C4H8ClN3.[6][2][4][5] National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Royal Society of Chemistry. (1992). Preparation, structure and addition reactions of 4- and 5-aminoimidazoles. J. Chem. Soc., Perkin Trans.[7] 1. Retrieved October 26, 2023, from [Link]

-

Journal of Organic Chemistry. (2002). An Efficient Procedure for the Preparation of 4-Substituted 5-Aminoimidazoles. ACS Publications.[8] Retrieved October 26, 2023, from [Link]

Sources

- 1. 89088-69-7|1-Methyl-1H-imidazol-4-amine hydrochloride|BLD Pharm [bldpharm.com]

- 2. 1-메틸-1H-i미다졸-4-아민 염산염 CAS#: 89088-69-7 • ChemWhat | 화학 및 생물학 데이터베이스 [chemwhat.kr]

- 3. PubChemLite - 1-methyl-1h-imidazol-4-amine dihydrochloride (C4H7N3) [pubchemlite.lcsb.uni.lu]

- 4. 1-methyl-1H-imidazol-4-amine hydrochloride 97% | CAS: 89088-69-7 | AChemBlock [achemblock.com]

- 5. 1-methyl-1H-imidazol-4-amine hydrochloride | C4H8ClN3 | CID 56956233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Methyl-1H-iMidazol-4-aMine hydrochloride [allbiopharm.com]

- 7. Preparation, structure and addition reactions of 4- and 5-aminoimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

Technical Synthesis Guide: 1-Methyl-1H-imidazol-4-amine Hydrochloride

The following technical guide details the synthesis of 1-methyl-1H-imidazol-4-amine hydrochloride , a sensitive heterocyclic building block used in purine analog synthesis and drug development.

This guide prioritizes the Nitro-Reduction Route as the most scalable and industrially relevant method, while addressing the critical instability of the free amine base.

Executive Summary & Strategic Analysis

Target Molecule: 1-Methyl-1H-imidazol-4-amine hydrochloride (CAS: 89088-69-7) Core Challenge: The free base (4-aminoimidazole) is electronically electron-rich and extremely prone to oxidative polymerization. Upon exposure to air, it rapidly degrades into a black tar. Solution: The synthesis must integrate a "salt-trap" strategy where the amine is protonated in situ or immediately upon generation to form the stable hydrochloride salt.

Retrosynthetic Logic

The most robust pathway utilizes 1-methyl-4-nitroimidazole as the precursor. The nitro group serves as a masked amine, stable during the initial alkylation steps, and is revealed only under controlled reducing conditions.

Figure 1: Retrosynthetic disconnection showing the nitro-reduction pathway.

Phase 1: Precursor Synthesis (Regioselective Methylation)

Objective: Synthesize 1-methyl-4-nitroimidazole from 4-nitroimidazole. Critical Control Point: Methylation of 4-nitroimidazole yields a mixture of 1-methyl-4-nitroimidazole (Target) and 1-methyl-5-nitroimidazole (Isomer). These must be separated.

Protocol

-

Reagents: 4-Nitroimidazole (1.0 eq), Potassium Carbonate (

, 1.5 eq), Methyl Iodide (MeI, 1.2 eq), Acetonitrile (MeCN). -

Reaction:

-

Dissolve 4-nitroimidazole in MeCN. Add

and stir at room temperature for 30 mins. -

Add MeI dropwise (Exothermic).

-

Heat to reflux (60-80°C) for 4-6 hours.

-

-

Workup & Isomer Separation:

-

Purification: The 1,4-isomer and 1,5-isomer have different polarities.

-

1-Methyl-5-nitroimidazole (mp ~133°C) is often less soluble and may crystallize first or elute later depending on the column.

-

1-Methyl-4-nitroimidazole (mp ~133-135°C) is the target.

-

-

Chromatography: Silica gel column (Ethyl Acetate/Hexane gradient). The 1-methyl-4-nitroimidazole typically elutes after the 1,5-isomer in non-polar systems due to dipole moment differences, though this varies by solvent system. Verify fractions by NMR.

Isomer Identification (NMR Signature):

-

1-Methyl-4-nitroimidazole: The C5-H proton (adjacent to N1-Me) appears as a doublet or broad singlet around

7.6-7.8 ppm. The C2-H is downfield (~ -

1-Methyl-5-nitroimidazole: The C4-H proton is distinct. The methyl group shift also differs slightly.[4]

Phase 2: Catalytic Hydrogenation & HCl Salt Formation

Objective: Reduce the nitro group and isolate the hydrochloride salt without exposing the free amine to air.

Experimental Workflow

Scale: 10 mmol basis Equipment: Parr Hydrogenator or high-pressure balloon setup.

| Reagent | Amount | Role |

| 1-Methyl-4-nitroimidazole | 1.27 g (10 mmol) | Precursor |

| 10% Pd/C | 130 mg (10 wt%) | Catalyst |

| Methanol (Anhydrous) | 30 mL | Solvent |

| Conc. HCl (37%) | 1.0 mL (~12 mmol) | Salt Trap |

| Hydrogen Gas ( | 30-50 psi | Reducing Agent |

Step-by-Step Procedure

-

Preparation: In a hydrogenation vessel, dissolve 1-methyl-4-nitroimidazole in methanol.

-

Acidification: Add the concentrated HCl prior to hydrogenation.

-

Note: Some protocols reduce in neutral MeOH and add HCl immediately after filtration. However, reducing in acidic media (MeOH/HCl) ensures the amine is protonated the moment it forms, preventing side-reactions (dimerization).

-

-

Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (

or Ar flow) to prevent ignition of methanol vapors. -

Hydrogenation:

-

Purge vessel with

(3x) then -

Shake/Stir under 30-50 psi

at Room Temperature for 4–6 hours. -

Monitoring: Reaction is complete when

uptake ceases. TLC will show disappearance of the UV-active nitro spot.

-

-

Isolation (The "Black Tar" Avoidance Step):

-

Filtration: Filter the mixture through a Celite pad to remove Pd/C. Do not let the filter cake dry out (pyrophoric risk). Wash cake with MeOH.

-

Evaporation: Concentrate the filtrate under reduced pressure (Rotavap) at <40°C.

-

Crystallization: The residue will be a solid or thick oil. Triturate with cold Ethanol/Diethyl Ether or Acetone to induce crystallization of the hydrochloride salt.

-

Drying: Dry the white/off-white solid under high vacuum. Store under Argon at -20°C.

-

Figure 2: Process flow for the reduction and in situ salt formation.

Analytical Characterization

Confirm identity using NMR. The amine protons may be broad or invisible depending on solvent exchange (D2O), but the aromatic signals are diagnostic.

-

Appearance: White to pale yellow hygroscopic solid.

-

Melting Point: ~180–185°C (dec).

-

1H NMR (DMSO-d6, 400 MHz):

-

9.5–10.0 (br s, 3H,

- 8.8 (s, 1H, C2-H) – Significant downfield shift due to protonated ring/amine.

- 7.2 (s, 1H, C5-H)

-

3.8 (s, 3H,

-

9.5–10.0 (br s, 3H,

-

Mass Spectrometry (ESI+): m/z = 98.1

(Free base cation).

Troubleshooting & Critical Controls

| Problem | Probable Cause | Corrective Action |

| Product is black/tarry | Oxidation of free base. | Ensure HCl was present during reduction or added immediately to the filtrate. Limit air exposure. |

| Low Yield | Incomplete reduction or loss during filtration. | Check H2 pressure. Wash Celite pad thoroughly with MeOH to recover all salt. |

| Mixed Isomers | Poor separation in Phase 1. | Re-purify the nitro precursor. The 4-nitro and 5-nitro isomers have distinct NMR spectra; verify purity before reduction. |

| Pyrophoric Catalyst | Dry Pd/C exposed to air. | Keep Pd/C wet with water or solvent at all times. Use nitrogen flush during filtration.[5] |

References

-

Preparation of 1-Methylimidazole-N-oxide (General Methylation/Handling Context) Source: Organic Syntheses, 2016, 93, 331-340. [Link]

-

Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole Source: Der Pharma Chemica, 2022, 14(4): 12-16. [Link]

-

1-Methyl-1H-imidazol-4-amine hydrochloride (Compound Data) Source: PubChem CID 71308365. [Link]

-

Reduction of Nitroimidazoles (Mechanistic Insight) Source: Journal of Bacteriology (Hydrogenase 1 study). [Link]

Sources

An In-Depth Technical Guide to the Purity and Analysis of 1-methyl-1H-imidazol-4-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical aspects of purity assessment and analytical control for 1-methyl-1H-imidazol-4-amine hydrochloride, a key building block in pharmaceutical synthesis. As a Senior Application Scientist, this document synthesizes field-proven insights with established analytical principles to offer a robust framework for researchers and drug development professionals. We will delve into the rationale behind various analytical techniques, present detailed experimental protocols, and discuss the interpretation of analytical data to ensure the quality and consistency of this vital compound.

Introduction: The Significance of 1-methyl-1H-imidazol-4-amine hydrochloride in Drug Discovery

1-methyl-1H-imidazol-4-amine hydrochloride is a heterocyclic amine that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its structural motif is found in compounds targeting a range of therapeutic areas. The purity of this starting material is paramount, as any impurities can have a significant impact on the safety and efficacy of the final active pharmaceutical ingredient (API). This guide will equip the reader with the necessary knowledge to confidently assess and control the purity of 1-methyl-1H-imidazol-4-amine hydrochloride.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-methyl-1H-imidazol-4-amine hydrochloride is fundamental to the development of robust analytical methods.

| Property | Value | Source |

| CAS Number | 89088-69-7 | [1][2] |

| Molecular Formula | C4H8ClN3 | [1][2] |

| Molecular Weight | 133.58 g/mol | [1][2] |

| Appearance | White to off-white or pale yellow solid | [2] |

| Purity (Typical) | ≥96-97% | [2][3] |

Comprehensive Analytical Workflow for Purity Determination

A multi-faceted analytical approach is essential for a complete purity assessment of 1-methyl-1H-imidazol-4-amine hydrochloride. The following workflow outlines a self-validating system for the comprehensive characterization of this compound.

Caption: Comprehensive analytical workflow for 1-methyl-1H-imidazol-4-amine hydrochloride.

Chromatographic Purity: A Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of 1-methyl-1H-imidazol-4-amine hydrochloride and for identifying and quantifying any related impurities.[4] A stability-indicating method is crucial to separate the main component from potential degradation products that may arise during synthesis, storage, or under stress conditions.

Rationale for Method Development

Given the polar and basic nature of the analyte, a reverse-phase HPLC method is most suitable. A C18 column is a common choice for the separation of small polar molecules. The mobile phase should be buffered to ensure consistent ionization of the amine and any acidic or basic impurities, leading to reproducible retention times and improved peak shapes. Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and better UV transparency. UV detection is appropriate as the imidazole ring possesses a chromophore.

Recommended HPLC Protocol

This protocol is a robust starting point and should be validated for its intended use.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

-

Gradient:

-

0-5 min: 5% B

-

5-20 min: 5% to 95% B

-

20-25 min: 95% B

-

25-26 min: 95% to 5% B

-

26-30 min: 5% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 220 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of approximately 1 mg/mL.

Data Interpretation and Impurity Profiling

The chromatogram should show a major peak corresponding to 1-methyl-1H-imidazol-4-amine hydrochloride. Any other peaks are considered impurities. The area percentage of each peak can be used to estimate the purity of the sample. For accurate quantification of impurities, it is essential to determine their relative response factors (RRFs) if they differ significantly from the main component.

Structural Elucidation and Absolute Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous identification and structural confirmation of 1-methyl-1H-imidazol-4-amine hydrochloride. Furthermore, quantitative NMR (qNMR) offers a primary method for determining the absolute purity of the compound without the need for a specific reference standard of the analyte itself.[5][6]

¹H NMR for Structural Confirmation

The ¹H NMR spectrum provides a unique fingerprint of the molecule. The expected signals for 1-methyl-1H-imidazol-4-amine hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) would include:

-

A singlet for the methyl group protons.

-

Two distinct signals for the imidazole ring protons.

-

A broad signal for the amine protons (which may exchange with D₂O).

The integration of these signals should correspond to the number of protons in each environment.

Quantitative NMR (qNMR) for Absolute Purity

qNMR is a powerful technique for determining the purity of a substance by comparing the integral of a specific analyte resonance to the integral of a certified internal standard of known purity.[5][7]

The selection of the internal standard and the deuterated solvent is critical for accurate qNMR results.[8] The internal standard must:

-

Be soluble in the same deuterated solvent as the analyte.

-

Have at least one signal that is well-resolved from the analyte signals.

-

Be chemically stable and not react with the analyte.

-

Have a known purity, preferably certified.

For the polar 1-methyl-1H-imidazol-4-amine hydrochloride, a polar internal standard is required. Maleic acid is an excellent choice as it is soluble in D₂O and DMSO-d₆ and its olefinic proton signal appears in a region of the spectrum that is typically free of signals from the analyte.[9]

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of 1-methyl-1H-imidazol-4-amine hydrochloride into an NMR tube.

-

Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube.

-

Add a sufficient volume of a suitable deuterated solvent (e.g., 0.75 mL of D₂O or DMSO-d₆) to completely dissolve both the sample and the internal standard.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (at least 5 times the longest T1 of the signals of interest) to ensure full signal relaxation.

-

-

Data Processing and Calculation:

-

Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

-

Calculate the purity of the analyte using the following equation[6]:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

-

Caption: Quantitative NMR (qNMR) workflow for purity determination.

Ancillary Analytical Techniques for Comprehensive Characterization

To build a complete purity profile, several other analytical techniques should be employed.

Water Content by Karl Fischer Titration

As an amine hydrochloride salt, the compound can be hygroscopic. Karl Fischer titration is the gold standard for the accurate determination of water content.[10][11] Both volumetric and coulometric methods can be used, with the choice depending on the expected water content.[12] For strongly basic amines, buffering the Karl Fischer reagent with a weak acid like benzoic or salicylic acid may be necessary to prevent side reactions.[13]

Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC can provide valuable information about the solid-state properties of 1-methyl-1H-imidazol-4-amine hydrochloride, including its melting point and the presence of any polymorphic forms or solvates. A sharp melting endotherm is indicative of a pure crystalline substance.

Elemental Analysis

Elemental analysis (CHN) can be used to confirm the empirical formula of the compound and to detect the presence of any inorganic impurities or residual catalysts.

Potential Impurities and Their Origins

A thorough understanding of the synthetic route is crucial for predicting and identifying potential impurities. A common synthesis of 1-methyl-1H-imidazol-4-amine involves the methylation of a 4-nitroimidazole precursor followed by the reduction of the nitro group.[14]

Caption: A potential synthetic pathway for 1-methyl-1H-imidazol-4-amine hydrochloride.

Based on this pathway, potential impurities could include:

-

Process-Related Impurities:

-

Unreacted starting materials (e.g., 4-nitroimidazole).

-

Intermediates (e.g., 1-methyl-4-nitroimidazole).[15]

-

Byproducts of the methylation reaction (e.g., isomers).

-

Byproducts of the reduction reaction (e.g., partially reduced intermediates).

-

-

Degradation Products:

-

The imidazole ring can be susceptible to oxidative and photolytic degradation.[14] Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are recommended to identify potential degradation products.

-

Conclusion: A Framework for Quality Assurance

The purity and quality of 1-methyl-1H-imidazol-4-amine hydrochloride are critical for the successful development of safe and effective pharmaceuticals. This technical guide has provided a comprehensive, self-validating analytical framework for the thorough characterization of this important building block. By employing a combination of chromatographic, spectroscopic, and other analytical techniques, researchers and drug development professionals can confidently assess the purity of 1-methyl-1H-imidazol-4-amine hydrochloride, ensuring the integrity of their research and the quality of their final products.

References

-

Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass Laboratories Inc. Retrieved from [Link]

-

Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat. (n.d.). PMC. Retrieved from [Link]

-

Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29). ResolveMass Laboratories Inc. Retrieved from [Link]

-

A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. Retrieved from [Link]

- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update.

-

Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. (2019, March 13). BIPM. Retrieved from [Link]

-

Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. (2022, June 14). ResearchGate. Retrieved from [Link]

-

qNMR Internal Standard Reference Data (ISRD). (2019, March 14). BIPM. Retrieved from [Link]

-

Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (2014, October 27). American Chemical Society. Retrieved from [Link]

-

Water contents Amines. (n.d.). Hiranuma. Retrieved from [Link]

-

Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. (2023, January 19). MDPI. Retrieved from [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023, January 13). PMC. Retrieved from [Link]

-

Water Determination (Karl Fischer Method). (n.d.). The Japanese Pharmacopoeia. Retrieved from [Link]

-

A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010, January 1). American Pharmaceutical Review. Retrieved from [Link]

-

What Is Karl Fischer Titration?. (n.d.). Mettler Toledo. Retrieved from [Link]

-

Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole. (2023, October 14). SID. Retrieved from [Link]

-

1-methyl-1H-imidazol-4-amine hydrochloride. (n.d.). PubChem. Retrieved from [Link]

-

Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS. Retrieved from [Link]

-

1-methyl-1h-imidazol-4-amine dihydrochloride (C4H7N3). (n.d.). PubChemLite. Retrieved from [Link]

-

Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. (2025, August 7). ResearchGate. Retrieved from [Link]

-

1-METHYL-1H-IMIDAZOL-4-AMINE HCL. (n.d.). FDC Chemical. Retrieved from [Link]

-

HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2025, October 15). ResearchGate. Retrieved from [Link]

-

Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. (n.d.). Acta Pharmaceutica. Retrieved from [Link]

-

Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved from [Link]

- Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from https://www.ijppsjournal.com/Vol6Issue1/7996.pdf

-

Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. (2024, July 1). ScienceOpen. Retrieved from [Link]

-

Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. (2015, February 25). Asian Journal of Research in Chemistry. Retrieved from [Link]

Sources

- 1. 1-methyl-1H-imidazol-4-amine hydrochloride | C4H8ClN3 | CID 56956233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-methyl-1H-imidazol-4-amine hydrochloride 97% | CAS: 89088-69-7 | AChemBlock [achemblock.com]

- 3. 1-METHYL-1H-IMIDAZOL-4-AMINE HCL,89088-69-7-FDC Chemical-FDC Chemical [fdc-chemical.com]

- 4. irjpms.com [irjpms.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. emerypharma.com [emerypharma.com]

- 7. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 8. youtube.com [youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. mt.com [mt.com]

- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 13. Determination of Water Content in 2-Propylamine Using Karl Fischer Titration [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. CAS 4531-54-8: 1-Methyl-4-nitro-1H-imidazol-5-amine [cymitquimica.com]

Theoretical Frameworks for 1-Methyl-1H-imidazol-4-amine Derivatives in Drug Discovery

This technical guide provides a comprehensive theoretical framework for analyzing 1-methyl-1H-imidazol-4-amine and its bioactive derivatives.[1] It synthesizes quantum mechanical (QM) principles with computer-aided drug design (CADD) workflows.[1]

Executive Summary

The 1-methyl-1H-imidazol-4-amine scaffold represents a distinct subclass of heteroaromatic amines.[1] Unlike its 2-amino isomer (often associated with creatinine metabolism), the 4-amino derivative offers unique electronic properties due to the conjugation of the exocyclic amine with the C4=C5 double bond, remote from the N1-methyl steric block. This guide outlines the computational protocols required to evaluate its electronic structure, tautomeric stability, and pharmacological potential.[1]

Target Audience: Medicinal Chemists, Computational Biologists, and Structural Biologists.[1]

Core Electronic Structure & Reactivity

To rationally design derivatives, one must first understand the quantum mechanical behavior of the parent scaffold.

Tautomeric Equilibrium (Amino vs. Imino)

The 4-aminoimidazole moiety is subject to amino-imino tautomerism.[1] Theoretical studies using Density Functional Theory (DFT) are critical to predict the dominant species under physiological conditions.[1]

-

Amino Form (Aromatic): The lone pair on the exocyclic nitrogen participates in the

-system, enhancing aromaticity but reducing nucleophilicity at the amine. -

Imino Form (Non-aromatic): The hydrogen shifts to N3, disrupting the aromatic sextet but creating a distinct hydrogen-bonding motif.[1]

Computational Directive: Calculations must be performed at the B3LYP/6-311++G(d,p) level or higher (e.g., M06-2X for better dispersion handling). Solvation effects (water/DMSO) must be modeled using the PCM or SMD models, as polar solvents significantly stabilize the zwitterionic or imino character.

Frontier Molecular Orbitals (FMO)

The reactivity of 1-methyl-1H-imidazol-4-amine derivatives is governed by the FMO gap (

-

HOMO Location: Typically localized on the imidazole ring and the exocyclic amino group, indicating these sites are prone to electrophilic attack (or oxidation).

-

LUMO Location: Often delocalized over the

-system, serving as the site for nucleophilic attack. -

Chemical Hardness (

): A large gap implies high stability (hard molecule), while a small gap suggests high reactivity (soft molecule), desirable for covalent inhibitors.[1]

Data Summary: Predicted Electronic Descriptors

| Descriptor | Formula | Physical Meaning | Target Value (Drug-like) |

|---|

| Chemical Potential (

Computational Protocol: The Self-Validating Workflow

This section defines a rigorous, step-by-step methodology for characterizing these derivatives. This is a closed-loop system where experimental data (if available) validates the theoretical model.[1]

Workflow Diagram

The following Graphviz diagram illustrates the integrated computational pipeline.

Caption: Integrated QM/MM workflow for validating imidazole-amine derivatives.

Step-by-Step Methodology

Step 1: Geometry Optimization & Frequency Analysis

-

Input: Build the 3D structure of the derivative.

-

Method: Run DFT optimization (e.g., Gaussian 16 or ORCA).

-

Validation: Ensure no imaginary frequencies (NIMAG=0) to confirm a true local minimum.

-

Output: Extract bond lengths (C4-N_{amine} vs C4=C5) to assess conjugation.

Step 2: Molecular Electrostatic Potential (MEP) Mapping [1]

-

Purpose: Identify binding sites.

-

Analysis:

-

Application: Guide the design of complementary ligands for protein pockets.

Step 3: Molecular Docking

-

Target Selection: Common targets for amino-imidazole derivatives include SARS-CoV-2 Mpro (cysteine protease) and GlmU (bacterial acetyltransferase).[1]

-

Grid Generation: Center the grid box on the active site residues (e.g., Cys145/His41 for Mpro).

-

Scoring: Evaluate Binding Affinity (

).[1] A threshold of

Pharmacological Applications & Case Studies

Antimicrobial Agents (Nitro-reduction mimics)

Derivatives of 1-methyl-1H-imidazol-4-amine are structurally related to reduced metabolites of nitroimidazole antibiotics (like metronidazole).[1]

-

Mechanism: The 4-amino group can form hydrogen bonds with DNA base pairs (specifically Guanine), potentially interfering with replication.[1]

-

Theoretical Insight: Docking studies often reveal that the imidazole ring intercalates or groove-binds, stabilized by

-

Anticancer Kinase Inhibitors

The scaffold serves as a hinge-binding motif in kinase inhibitors.

-

Interaction: The N3 (acceptor) and 4-NH (donor) mimic the adenine ring of ATP.[1]

-

Modification: Attaching hydrophobic groups (e.g., phenyl, benzothiazole) to the N1-methyl or C5 position improves hydrophobic pocket occupancy.[1]

ADMET Profiling (In Silico)

Using tools like SwissADME, these derivatives typically exhibit:

-

LogP: The 1-methyl group provides a slight lipophilic boost (

log units) compared to the NH analog, improving membrane permeability.[1] -

BBB Permeability: Highly dependent on the C5 substituent.

Synthesis Pathway (Mechanistic Insight)

Understanding the formation energy helps in designing feasible derivatives.[1]

Caption: General synthetic logic for 1-methyl-4-aminoimidazole assembly.

References

-

Electronic Structure & DFT

-

Imidazole Derivatives in Drug Design

-

Methodological Tools

-

Specific Chemical Data

Sources

- 1. One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. orientjchem.org [orientjchem.org]

- 4. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1-methyl-1H-imidazol-4-amine hydrochloride 97% | CAS: 89088-69-7 | AChemBlock [achemblock.com]

An In-depth Technical Guide to the Safe Handling of 1-methyl-1H-imidazol-4-amine hydrochloride

Abstract: This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 1-methyl-1H-imidazol-4-amine hydrochloride (CAS No: 89088-69-7). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical data from safety data sheets of the target molecule and its structural analogs to establish a robust framework for risk mitigation. The content herein covers hazard identification, personal protective equipment (PPE), storage, emergency first-aid measures, and spill management protocols, emphasizing the scientific rationale behind each recommendation to ensure a culture of safety and experimental integrity.

Compound Identification and Profile

1-methyl-1H-imidazol-4-amine hydrochloride is a heterocyclic organic compound. As a substituted imidazole, it serves as a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of more complex molecular architectures. Its hydrochloride salt form generally confers greater stability and solubility in aqueous media compared to the free base.

A thorough understanding of its properties is the foundation of its safe utilization. While comprehensive toxicological data for this specific compound is not extensively published, a conservative safety approach, informed by data from structurally related imidazole and amine hydrochloride compounds, is both prudent and necessary.

| Property | Value | Source |

| IUPAC Name | 1-methyl-1H-imidazol-4-amine hydrochloride | [1] |

| CAS Number | 89088-69-7 | [1][2] |

| Molecular Formula | C₄H₈ClN₃ | [1] |

| Formula Weight | 133.58 g/mol | [1] |

| Appearance | Solid (form may vary) | N/A |

| Purity | Typically ≥97% | [1] |

| Storage Temperature | 0-8 °C | [1][3] |

Hazard Identification and GHS Classification

Based on available data, 1-methyl-1H-imidazol-4-amine hydrochloride is classified with the following hazards. It is crucial to recognize that related compounds, such as imidazole and 1-methylimidazole, exhibit more severe corrosive properties.[4][5] Therefore, handling this compound with a high degree of caution, as if it were potentially corrosive, is a vital risk mitigation strategy.

| GHS Classification | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | GHS07 |

| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | GHS07 |

| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation | Warning | GHS07 |

Source: Synthesized from data in references[1][3][6].

The causality behind these classifications stems from the chemical nature of the molecule. The amine functional group can cause irritation, while the overall molecule can interfere with biological pathways if ingested or inhaled, leading to systemic effects or localized irritation in the respiratory tract.[6]

Exposure Controls and Personal Protection

A multi-layered approach to exposure prevention is critical. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to contain the hazardous material at the source, minimizing operator exposure.

-

Chemical Fume Hood: All weighing and manipulation of this solid compound, as well as any work with its solutions, must be conducted inside a certified chemical fume hood.[7][8] This is non-negotiable, as it prevents the inhalation of fine particulates and aerosols.

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[9]

-

Emergency Equipment: An operational eyewash station and safety shower must be located in close proximity to the workstation where the compound is handled.[7][10] Proximity is key for an effective emergency response.

Personal Protective Equipment (PPE): The Last Barrier

PPE selection must be deliberate and based on a risk assessment of the planned procedure. The following workflow provides a logical basis for these decisions.

Caption: Decision workflow for chemical spill response.

Protocol for a Minor Spill (Small quantity, contained, no significant inhalation risk)

-

Alert & Secure: Alert personnel in the immediate vicinity. Ensure the area is secure from unprotected traffic.

-

Don PPE: Wear, at a minimum, a lab coat, chemical safety goggles, and double nitrile gloves.

-

Containment: If it is a solution, create a dike around the spill using an inert absorbent material like vermiculite or cat litter. [11]4. Cleanup:

-

For a solid spill , gently sweep the material to avoid making it airborne. [11]Place it into a clearly labeled, sealable container for hazardous waste.

-

For a liquid spill , cover with an inert absorbent material, working from the outside in. [11]Allow it to fully absorb, then carefully scoop the material into a labeled hazardous waste container.

-

-

Decontaminate: Wipe down the spill area with a suitable decontamination solution, followed by soap and water.

-

Dispose: All cleanup materials and contaminated PPE must be placed in a sealed bag or container and disposed of as hazardous chemical waste according to your institution's guidelines. [12][13][11]7. Hygiene: Wash hands thoroughly after the cleanup is complete.

For any major spill, or if you are uncertain about the risk, evacuate the area immediately, close the doors, and contact your institution's emergency response team (e.g., Environmental Health & Safety) or call 911. [14][15]

Disposal Considerations

Chemical waste disposal is strictly regulated.

-

Do not dispose of this chemical down the drain or in the regular trash.

-

All waste containing 1-methyl-1H-imidazol-4-amine hydrochloride, including contaminated consumables and cleanup materials, must be collected in a properly labeled, sealed, and compatible hazardous waste container. [11]* Disposal must be carried out by a licensed waste disposal company in strict accordance with all local, regional, and national environmental regulations. [10][13]

References

- Enamine. (n.d.). Safety Data Sheet - 2-(1-methyl-1H-imidazol-2-yl)acetic acid hydrochloride.

- Carl ROTH. (n.d.). Safety Data Sheet: Imidazole.

- Fisher Scientific. (2014). Safety Data Sheet - (1-Methyl-1H-imidazol-4-yl)methanol.

- PubChem. (n.d.). 1-Methyl-1H-imidazol-2-amine.

- Fisher Scientific. (2023). Safety Data Sheet - (1-Methyl-1H-imidazol-4-yl)methylamine.

- Fisher Scientific. (2018). Safety Data Sheet - Imidazole.

- R&D Systems. (n.d.). Safety Data Sheet - Imidazole Hydrochloride.

- Sigma-Aldrich. (2024). Safety Data Sheet - 1H-imidazole monohydrochloride.

- Hampton Research. (2023). HR2-573 1.0 M Imidazole SDS.

- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: 1-methylimidazole.

- KISHIDA CHEMICAL CO., LTD. (n.d.). 1-(2-Methoxyethyl)-1H-imidazol-4-amine hydrochloride, Safety Data Sheet.

- West Liberty University. (n.d.). MSDS Name: Imidazole.

- Advanced ChemBlocks. (n.d.). 1-methyl-1H-imidazol-4-amine hydrochloride 97%.

- Florida State University Emergency Management. (n.d.). Chemical Spills.

- Weill Cornell Medicine. (n.d.). Hazardous Material Spill | Emergency Information.

- Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.

- Centers for Disease Control and Prevention. (2024). What to Do in a Chemical Emergency.

- Alchem Pharmtech. (n.d.). CAS 89088-69-7 | 1-Methyl-1H-imidazol-4-amine hydrochloride.

- BLD Pharm. (n.d.). 4919-03-3|1H-Imidazol-4-amine.

Sources

- 1. 1-methyl-1H-imidazol-4-amine hydrochloride 97% | CAS: 89088-69-7 | AChemBlock [achemblock.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. 4919-03-3|1H-Imidazol-4-amine|BLD Pharm [bldpharm.com]

- 4. carlroth.com [carlroth.com]

- 5. chemos.de [chemos.de]

- 6. 1-Methyl-1H-imidazol-2-amine | C4H7N3 | CID 566321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mmbio.byu.edu [mmbio.byu.edu]

- 8. westliberty.edu [westliberty.edu]

- 9. hamptonresearch.com [hamptonresearch.com]

- 10. fishersci.com [fishersci.com]

- 11. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 12. fishersci.com [fishersci.com]

- 13. enamine.enamine.net [enamine.enamine.net]

- 14. ehs.princeton.edu [ehs.princeton.edu]

- 15. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]

Methodological & Application

scale-up synthesis of 1-methyl-1H-imidazol-4-amine derivatives

Process Development Guide: Scalable Synthesis of 1-Methyl-1H-imidazol-4-amine Derivatives

Executive Summary & Strategic Rationale

The synthesis of 1-methyl-1H-imidazol-4-amine (4-amino-1-methylimidazole) presents a classic process chemistry paradox: the target scaffold is a high-value pharmacophore (found in dacarbazine, temozolomide analogs, and purine mimetics), yet the free base is kinetically unstable. It rapidly undergoes oxidative polymerization upon exposure to air, turning from a colorless oil to a black tar.

The Scale-Up Challenge:

-

Regioselectivity: Direct nitration of 1-methylimidazole favors the 5-nitro isomer. The robust route requires methylation of 4-nitroimidazole, which necessitates strict isomer control.

-

Stability: The 4-amino species cannot be stored as a free base. It must be generated in situ or isolated immediately as a mineral acid salt (e.g., HCl).

-

Safety: The reduction of nitroimidazoles is highly exothermic and involves energetic intermediates.

This guide details a self-validating protocol for the kilogram-scale production of the stable hydrochloride salt and its subsequent conversion into stable amide/urea derivatives.

Synthetic Strategy & Flow

The selected route prioritizes safety and cost-efficiency, utilizing the alkylation of commercially available 4-nitroimidazole followed by catalytic hydrogenation.

Figure 1: Critical Process Flow. Note the "Do Not Isolate" warning for the free amine intermediate.

Detailed Protocols

Phase 1: Regioselective Synthesis of 1-Methyl-4-nitroimidazole

Objective: Maximize the formation of the 4-nitro isomer over the 5-nitro isomer. Mechanism: Alkylation of 4-nitroimidazole involves tautomeric equilibrium. Using a polar aprotic solvent (Acetonitrile) and a mild base (K₂CO₃) favors the desired N-alkylation via the SN2 mechanism.

Reagents:

-

4-Nitroimidazole (1.0 equiv)

-

Methyl Iodide (MeI) (1.2 equiv) [Caution: Carcinogen]

-

Potassium Carbonate (K₂CO₃) (1.5 equiv, anhydrous)

-

Acetonitrile (10 vol)

Protocol:

-

Charge: To a reactor equipped with a mechanical stirrer and reflux condenser, charge 4-Nitroimidazole and Acetonitrile.

-

Base Addition: Add K₂CO₃ in portions at 20–25°C. The suspension will thicken.

-

Alkylation: Add MeI dropwise over 60 mins, maintaining internal temperature <30°C.

-

Reaction: Heat to 60°C for 4–6 hours. Monitor by HPLC (Target: >95% conversion).

-

Work-up (Isomer Purification):

-

Cool to 20°C. Filter off inorganic salts.

-

Concentrate the filtrate to dryness.

-

Recrystallization (Critical): Dissolve the crude residue in hot Ethanol/Water (9:1). Cool slowly to 0°C. The 1-methyl-4-nitroimidazole crystallizes (mp: 133–135°C), while the 5-nitro isomer (mp: 54–56°C) remains largely in the mother liquor.

-

-

Yield: Expect 65–75% isolated yield of high-purity material.

Phase 2: Catalytic Hydrogenation & Salt Formation

Objective: Reduce the nitro group without over-reducing the imidazole ring, and trap the amine immediately.

Reagents:

-

1-Methyl-4-nitroimidazole (from Phase 1)

-

10% Pd/C (50% wet, 5 wt% loading)

-

Methanol (10 vol)

-

Hydrogen gas (3–5 bar)

-

HCl in Dioxane (4M) or Methanolic HCl

Protocol:

-

Inerting: Charge the hydrogenation vessel with 1-Methyl-4-nitroimidazole, Methanol, and Pd/C catalyst. Purge with Nitrogen (3x) to remove Oxygen.

-

Hydrogenation: Pressurize with H₂ to 3 bar. Stir vigorously at 25–30°C.

-

Exotherm Alert: The reaction is exothermic. Control cooling to keep T < 40°C.

-

-

Completion: Monitor H₂ uptake. When uptake ceases (approx. 2–4 hours), sample for HPLC.

-

Note: Do not expose the sample to air for long; it will darken.

-

-

Filtration: Filter the catalyst through a bed of Celite under a Nitrogen blanket . Wash with deoxygenated Methanol.

-

Trapping (Salt Formation):

-

Option A (Storage): Immediately add 1.1 equiv of HCl (in dioxane or MeOH) to the filtrate. Evaporate solvent to afford 1-methyl-1H-imidazol-4-amine dihydrochloride as a stable off-white solid.

-

Option B (Derivatization): Proceed directly to acylation (see below).

-

Phase 3: Derivatization (Example: Amide Synthesis)

Context: If the target is a drug candidate, the amine is often coupled to an acid chloride.

Protocol:

-

Take the filtrate from Phase 2 (containing free amine in MeOH).

-

Add Triethylamine (2.5 equiv) to neutralize HCl (if salt was used) or buffer the solution.

-

Cool to 0°C.

-

Add the Acyl Chloride (R-COCl, 1.1 equiv) dropwise.

-

Stir for 1 hour. Aqueous workup yields the stable amide derivative.

Process Safety & Critical Parameters (CPP)

| Parameter | Specification | Rationale |

| MeI Addition Rate | T < 30°C | Rapid addition causes exotherms and increases N-dialkylation impurities. |

| Isomer Purity | >98% 4-nitro | The 5-amino isomer (impurity) has different biological activity and toxicity profiles. |

| O₂ Exclusion | < 50 ppm | The 4-aminoimidazole free base undergoes oxidative polymerization within minutes of air exposure. |

| Catalyst Handling | Wet Pd/C | Dry Pd/C is pyrophoric, especially after hydrogenation when saturated with hydrogen. |

Analytical Data & QC

1-Methyl-4-nitroimidazole (Intermediate):

-

¹H NMR (DMSO-d₆, 400 MHz): δ 8.35 (s, 1H, H-5), 7.82 (s, 1H, H-2), 3.78 (s, 3H, N-Me).

-

Differentiation: The 5-nitro isomer shows a distinct shift for the N-Me group (typically further downfield due to the adjacent nitro group).

-

-

Melting Point: 133–135°C (Distinct from 5-nitro isomer: ~55°C).

1-Methyl-1H-imidazol-4-amine • 2HCl (Stable Salt):

-

Appearance: White to pale beige hygroscopic solid.

-

Stability: Stable at -20°C for >12 months if kept dry.

Troubleshooting Guide

-

Problem: Product turns purple/black during filtration.

-

Cause: Oxygen ingress during catalyst filtration.

-

Solution: Use a closed filter system or pressure filter under N₂. Add a reducing agent (e.g., Sodium Ascorbate) if compatible with the next step.

-

-

Problem: Low yield in Methylation.

-

Cause: Incomplete reaction or loss during recrystallization.

-

Solution: Switch solvent to DMSO for faster kinetics, though workup (water removal) becomes harder. Ensure the mother liquor is cooled to 0°C for at least 4 hours.

-

References

-

Regioselective Alkylation: Hakmaoui, Y., et al. "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents."[1][2][3] Der Pharma Chemica, 2022, 14(4): 12-16.[2][3] Link

-

Safety & Handling: Fisher Scientific. "Safety Data Sheet: 4-Nitroimidazole." Revision Date 19-Dec-2025.[4] Link

-

Catalytic Hydrogenation Protocols: BenchChem. "Application Notes & Protocols: Catalytic Hydrogenation of Substituted Nitrobenzoates." (General methodology adapted for nitroimidazoles). Link

-

Derivatization Chemistry: Heller, S. T., & Sarpong, R. "Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates."[5] Organic Letters, 2010, 12(20), 4572–4575.[5] Link

Sources

Developing Novel Anticancer Compounds from 1-methyl-1H-imidazol-4-amine: A Guide to Synthesis, Screening, and Mechanistic Elucidation

Introduction: The Promise of the Imidazole Scaffold in Oncology

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs, including several potent anticancer agents.[1][2] Its prevalence in successful therapeutics can be attributed to its unique electronic properties, ability to participate in hydrogen bonding, and its synthetic tractability, which allows for the creation of diverse chemical libraries.[2][3] Compounds incorporating the imidazole moiety have been shown to exhibit a wide range of anticancer activities by targeting various biological pathways crucial for cancer cell proliferation and survival, such as tubulin polymerization, protein kinases, and histone deacetylases.[1][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-methyl-1H-imidazol-4-amine as a versatile starting material for the development of novel anticancer compounds. We will detail synthetic strategies for derivatization, provide step-by-step protocols for the synthesis and purification of a focused compound library, and outline a robust in vitro screening cascade to identify lead candidates and elucidate their mechanisms of action.

Strategic Approach: From Starting Material to Lead Candidate

Our strategy begins with the synthesis of the core scaffold, 1-methyl-1H-imidazol-4-amine, followed by its diversification through three key chemical transformations targeting the reactive 4-amino group: acylation, alkylation, and Schiff base formation. The resulting library of novel compounds will then be subjected to a tiered screening process to assess their cytotoxic effects and to identify their molecular targets.

Caption: Overall workflow for the development of novel anticancer compounds.

Part 1: Synthesis of the Core Scaffold and its Derivatives

Synthesis of 1-methyl-1H-imidazol-4-amine

The starting material, 1-methyl-1H-imidazol-4-amine, can be synthesized in a two-step process starting from 4-nitroimidazole. The first step involves the regioselective N-methylation of 4-nitroimidazole to yield 1-methyl-4-nitro-1H-imidazole.[4][5] This is followed by the reduction of the nitro group to the desired primary amine.

Protocol 1: Synthesis of 1-methyl-4-nitro-1H-imidazole [4][5]

-

Materials: 4-nitroimidazole, potassium carbonate (K₂CO₃), methyl iodide (CH₃I), acetonitrile (CH₃CN), ethyl acetate (EtOAc), hexane.

-

Procedure:

-

To a solution of 4-nitroimidazole (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add methyl iodide (1.2 eq) dropwise to the mixture.

-

Heat the reaction mixture to 60 °C and stir for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Characterize the product by ¹H NMR, ¹³C NMR, and LC-MS.

-

Protocol 2: Reduction of 1-methyl-4-nitro-1H-imidazole

-

Materials: 1-methyl-4-nitro-1H-imidazole, tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid (HCl), sodium hydroxide (NaOH), ethyl acetate (EtOAc).

-

Procedure:

-

Dissolve 1-methyl-4-nitro-1H-imidazole (1.0 eq) in ethanol in a round-bottom flask.

-

Add tin(II) chloride dihydrate (5.0 eq) to the solution.

-

Carefully add concentrated hydrochloric acid dropwise while stirring in an ice bath.

-

After the addition is complete, heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Make the solution basic (pH > 10) by the addition of a concentrated NaOH solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-methyl-1H-imidazol-4-amine.

-

The crude product can be purified by column chromatography on silica gel using a mobile phase of dichloromethane/methanol.

-

Characterize the product by ¹H NMR, ¹³C NMR, and LC-MS.

-

Derivatization of 1-methyl-1H-imidazol-4-amine

The primary amino group at the C4 position is a versatile handle for introducing chemical diversity. The following protocols outline general procedures for acylation, alkylation, and Schiff base formation.

Protocol 3: General Procedure for N-Acylation

-

Materials: 1-methyl-1H-imidazol-4-amine, acyl chloride or anhydride (1.1 eq), triethylamine (NEt₃) or pyridine, dichloromethane (DCM) or tetrahydrofuran (THF).

-

Procedure:

-

Dissolve 1-methyl-1H-imidazol-4-amine (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.

-

Add the corresponding acyl chloride or anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with DCM or ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and LC-MS.

-

Protocol 4: General Procedure for N-Alkylation [6]

-

Materials: 1-methyl-1H-imidazol-4-amine, alkyl halide (1.2 eq), potassium carbonate (K₂CO₃) or sodium hydride (NaH), N,N-dimethylformamide (DMF) or acetonitrile.

-

Procedure:

-

To a solution of 1-methyl-1H-imidazol-4-amine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Add the alkyl halide (1.2 eq) and heat the mixture to 60-80 °C.

-

Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and LC-MS.

-

Protocol 5: General Procedure for Schiff Base Formation [7][8]

-

Materials: 1-methyl-1H-imidazol-4-amine, aldehyde (1.0 eq), ethanol or methanol, catalytic amount of acetic acid.

-

Procedure:

-

Dissolve 1-methyl-1H-imidazol-4-amine (1.0 eq) and the corresponding aldehyde (1.0 eq) in ethanol in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the mixture for 2-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

If precipitation occurs, collect the solid by filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and LC-MS.

-

Characterization of Synthesized Compounds

All newly synthesized compounds must be thoroughly characterized to confirm their identity and purity.

| Analytical Technique | Purpose |

| ¹H and ¹³C NMR Spectroscopy | To confirm the chemical structure and assess purity. Standard operating procedures for sample preparation and data acquisition should be followed.[7][9] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | To determine the molecular weight of the compound and to assess its purity. LC-MS is a powerful tool in drug discovery for rapid analysis.[10][11] |

Part 2: In Vitro Anticancer Screening

A tiered screening approach will be employed to efficiently identify promising candidates and to begin to understand their mechanism of action.

Sources

- 1. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Binding of imidazole, 1-methylimidazole and 4-nitroimidazole to yeast cytochrome c peroxidase (CcP) and the distal histidine mutant, CcP(H52L) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Purines, pyrimidines, and imidazoles. Part 64. Alkylation and acylation of some aminoimidazoles related to intermediates in purine nucleotide de novo and thiamine biosynthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for 1-methyl-1H-imidazol-4-amine hydrochloride in Combinatorial Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 1-methyl-1H-imidazol-4-amine Scaffold in Modern Drug Discovery

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with therapeutic potential is greatly accelerated by the principles of combinatorial chemistry. This discipline facilitates the rapid synthesis of large, diverse libraries of molecules, enabling high-throughput screening to identify promising lead compounds.[1] Within this paradigm, the selection of versatile and strategically functionalized building blocks is of paramount importance. 1-methyl-1H-imidazol-4-amine hydrochloride emerges as a superior scaffold for the construction of combinatorial libraries due to several key attributes.

The imidazole ring is a well-established pharmacophore present in numerous biologically active compounds and approved pharmaceuticals.[2] Its unique electronic properties and ability to participate in hydrogen bonding and metal coordination make it a privileged structure in medicinal chemistry. The 4-amino functionality of 1-methyl-1H-imidazol-4-amine provides a convenient handle for a variety of chemical transformations, allowing for the facile introduction of diverse substituents and the exploration of a broad chemical space. The methyl group at the 1-position prevents tautomerization and provides a fixed substitution pattern, which is advantageous for structure-activity relationship (SAR) studies.

This application note provides a comprehensive guide to the utilization of 1-methyl-1H-imidazol-4-amine hydrochloride in combinatorial library synthesis. It details key chemical transformations, provides step-by-step protocols for both solution-phase and solid-phase synthesis, and offers insights into the design and execution of these experiments.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 1-methyl-1H-imidazol-4-amine hydrochloride is essential for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₄H₈ClN₃ | [3] |

| Molecular Weight | 133.58 g/mol | [3] |

| CAS Number | 89088-69-7 | [3] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water, methanol, and DMSO. |

Handling and Storage: 1-methyl-1H-imidazol-4-amine hydrochloride is hygroscopic and should be stored in a tightly sealed container in a cool, dry place. For solution-phase reactions, the hydrochloride salt can often be used directly, with a base added in situ to liberate the free amine. For solid-phase synthesis, it is advisable to neutralize the hydrochloride salt before coupling to the resin-bound substrate.

Key Applications in Combinatorial Library Synthesis

The primary amino group of 1-methyl-1H-imidazol-4-amine is a versatile functional handle for diversification in combinatorial libraries. Two of the most common and powerful reactions for this purpose are acylation to form amides and reductive amination to generate secondary amines.

Library Synthesis via Acylation: Generation of Diverse Amide Libraries

Acylation of the 4-amino group with a library of carboxylic acids or their activated derivatives is a straightforward and robust method for generating a diverse collection of N-substituted imidazole amides.

Reaction Principle: The nucleophilic 4-amino group reacts with an electrophilic acylating agent (e.g., acid chloride, activated ester) to form a stable amide bond. The diversity of the library is dictated by the variety of acylating agents used.

Figure 1: Workflow for amide library synthesis.

Protocol 1: Parallel Solution-Phase Acylation

This protocol is suitable for generating a library of discrete compounds in a multi-well plate format.

-

Preparation of Stock Solutions:

-

Prepare a 0.2 M solution of 1-methyl-1H-imidazol-4-amine hydrochloride in anhydrous N,N-dimethylformamide (DMF).

-

Prepare 0.2 M solutions of a diverse set of carboxylic acids in anhydrous DMF.

-

Prepare a 0.4 M solution of O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) in anhydrous DMF.

-

Prepare a 0.8 M solution of N,N-diisopropylethylamine (DIPEA) in anhydrous DMF.

-

-

Reaction Setup (per well of a 96-well plate):

-

To each well, add 100 µL (20 µmol) of the 1-methyl-1H-imidazol-4-amine hydrochloride stock solution.

-

Add 40 µL (32 µmol) of the DIPEA stock solution to neutralize the hydrochloride.

-

Add 100 µL (20 µmol) of a unique carboxylic acid stock solution to each well.

-

Add 50 µL (20 µmol) of the HATU stock solution to initiate the coupling reaction.

-

-

Reaction and Work-up:

-

Seal the plate and agitate at room temperature for 12-16 hours.

-

Monitor the reaction progress by LC-MS analysis of a representative well.

-

Upon completion, quench the reaction by adding 200 µL of water to each well.

-

The crude product solutions can be directly used for high-throughput screening or purified by preparative HPLC.

-

Library Synthesis via Reductive Amination: Accessing Secondary Amine Libraries

Reductive amination with a library of aldehydes or ketones provides access to a diverse set of N-alkylated 1-methyl-1H-imidazol-4-amines. This reaction is highly efficient and compatible with a wide range of functional groups.[4]

Reaction Principle: The 4-amino group condenses with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ by a mild reducing agent to the corresponding secondary amine.[5][6]

Figure 2: Workflow for secondary amine library synthesis.

Protocol 2: Parallel Solution-Phase Reductive Amination

-

Preparation of Stock Solutions:

-

Prepare a 0.2 M solution of 1-methyl-1H-imidazol-4-amine hydrochloride in 1,2-dichloroethane (DCE).

-

Prepare 0.22 M solutions of a diverse set of aldehydes or ketones in DCE.

-

Prepare a 0.3 M solution of sodium triacetoxyborohydride (NaBH(OAc)₃) in DCE.

-

Have neat DIPEA available.

-

-

Reaction Setup (per well of a 96-well plate):

-

To each well, add 100 µL (20 µmol) of the 1-methyl-1H-imidazol-4-amine hydrochloride stock solution.

-

Add 7 µL (40 µmol) of DIPEA.

-

Add 100 µL (22 µmol) of a unique aldehyde or ketone stock solution to each well.

-

Stir the mixture for 1 hour at room temperature to allow for imine formation.

-

Add 100 µL (30 µmol) of the sodium triacetoxyborohydride solution.

-

-

Reaction and Work-up:

-

Seal the plate and agitate at room temperature for 16-24 hours.

-

Monitor the reaction by LC-MS.

-

Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution.

-

Extract the product with 2 x 200 µL of dichloromethane.

-

Combine the organic layers and concentrate to dryness. The crude product can be used for screening or purified.

-

Solid-Phase Synthesis of Imidazole-Containing Libraries

Solid-phase organic synthesis (SPOS) is a powerful technique for combinatorial chemistry, allowing for the use of excess reagents and simplified purification.[7][8] 1-methyl-1H-imidazol-4-amine can be incorporated into solid-phase synthesis workflows, typically by reacting it with a resin-bound electrophile.

Protocol 3: Solid-Phase Synthesis of an N-Acyl Imidazole Library

This protocol describes the acylation of resin-bound amino acids with 1-methyl-1H-imidazol-4-amine, followed by further diversification.

-

Resin Preparation:

-

Swell Rink amide resin (100-200 mesh) in DMF for 1 hour in a solid-phase synthesis vessel.

-

Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF (3x), dichloromethane (DCM, 3x), and DMF (3x).

-

-

Coupling of the First Building Block (Amino Acid):

-

In a separate vial, activate the first Fmoc-protected amino acid (3 eq.) with HATU (3 eq.) and DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Wash the resin as in step 1.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 20 minutes to expose the amine of the coupled amino acid.

-

Wash the resin as in step 1.

-

-

Coupling of 1-methyl-1H-imidazol-4-amine:

-

In a separate vial, dissolve 1-methyl-1H-imidazol-4-amine hydrochloride (5 eq.) and HATU (5 eq.) in DMF. Add DIPEA (10 eq.) to liberate the free amine.

-

Add this solution to the resin and agitate for 4-6 hours.

-

Wash the resin thoroughly with DMF, DCM, and methanol.

-

-

Library Diversification (Example: Acylation):

-

The resin-bound product now has an available imidazole nitrogen that can potentially be alkylated for further diversity, though the 4-amino nitrogen is the primary site of reaction for acylation. For acylation at the 4-amino position, the imidazole would need to be attached to the resin via another point. Assuming the 4-amino group is free, it can be acylated as follows:

-

Swell the resin in DMF.

-

Add a solution of an acid chloride or anhydride (5 eq.) and DIPEA (10 eq.) in DMF.

-

Agitate for 4 hours.

-

Wash the resin.

-

-

Cleavage and Isolation:

-

Wash the resin with DCM and dry under vacuum.

-

Cleave the product from the resin using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

-

Precipitate the product in cold diethyl ether, centrifuge, and decant the ether.

-

Dissolve the crude product in a suitable solvent for purification by preparative HPLC.

-

Conclusion

1-methyl-1H-imidazol-4-amine hydrochloride is a valuable and versatile building block for combinatorial chemistry. Its readily available primary amino group allows for the straightforward synthesis of diverse libraries of amides and secondary amines through robust and high-yielding reactions such as acylation and reductive amination. The protocols provided herein offer a starting point for researchers to incorporate this privileged scaffold into their drug discovery programs, enabling the efficient exploration of novel chemical space and the identification of new therapeutic leads. The adaptability of these reactions to both solution-phase and solid-phase formats further enhances the utility of this building block in modern medicinal chemistry.

References

- Bunin BA, Ellman JA. A general and expedient method for the solid-phase synthesis of 1,4-benzodiazepine derivatives. J Am Chem Soc. 1992;114:10997–10998.

- Carey, F. A.; Sundberg, R. J.; Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th Edition.

- Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Hitchhiker's guide to reductive amination. The Journal of organic chemistry, 75(16), 5470–5477.

- Geysen, H. M., Rodda, S. J., Mason, T. J., Tribbick, G. & Schoofs, P. G. (1987) J. Immunol. Methods 102, 259-274.

- Houghten, R. A., Pinilla, C., Blondelle, S. E., Appel, J. R., Dooley, C. T., & Cuervo, J. H. (1991). Generation and use of synthetic peptide combinatorial libraries for basic research and drug discovery.

- Lam, K. S., Salmon, S. E., Hersh, E. M., Hruby, V. J., Kazmierski, W. M., & Knapp, R. J. (1991). A new type of synthetic peptide library for identifying ligand-binding activity.

- Prajapat P., et al. “Synthetic and Medicinal Chemistry in Drug. Combinatorial Synthesis: An Introduction”. Acta Scientific Pharmaceutical Sciences 2.4 (2018): 26-27.

- Still, W. C. (1996). Discovery of new catalysts and reagents using combinatorial chemistry. Accounts of Chemical Research, 29(3), 155-163.

- Adib, M., Ansari, S., Feizi, S., Damavandi, J. A., & Mirzaei, P. (2009). A one-pot, four-component synthesis of N-substituted 2,4-diarylimidazoles. Synlett, 2009(20), 3263-3266.